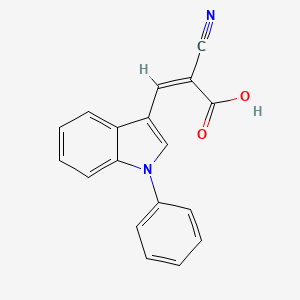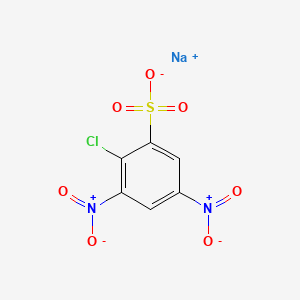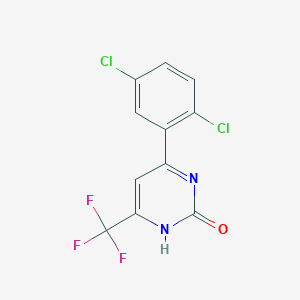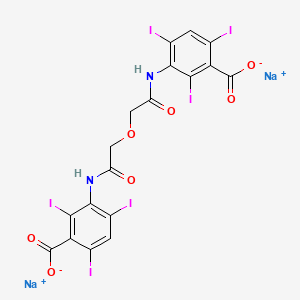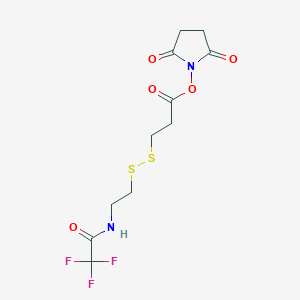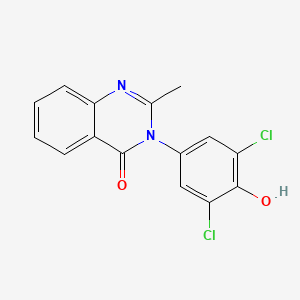
3-Ethoxy-p-acrylophenetidide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-p-acrylophenetidide, also known as 2-Propenamide, 3-ethoxy-N-(4-ethoxyphenyl)-, is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is primarily used in research and experimental applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-p-acrylophenetidide typically involves the reaction of ethyl acrylate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. Catalysts such as anion exchange resins or potassium monofluoride on aluminum sesquioxide are commonly used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions: 3-Ethoxy-p-acrylophenetidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
3-Ethoxy-p-acrylophenetidide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Ethoxy-p-acrylophenetidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
3-Ethoxypropionate: Similar in structure but differs in functional groups.
4-Ethoxyphenylacrylamide: Shares the ethoxyphenyl group but has different reactivity.
Ethyl 3-ethoxypropionate: Used in similar applications but has distinct chemical properties
Uniqueness: 3-Ethoxy-p-acrylophenetidide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(E)-3-ethoxy-N-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-10-9-13(15)14-11-5-7-12(8-6-11)17-4-2/h5-10H,3-4H2,1-2H3,(H,14,15)/b10-9+ |
InChIキー |
FINILQQHEDJISY-MDZDMXLPSA-N |
異性体SMILES |
CCO/C=C/C(=O)NC1=CC=C(C=C1)OCC |
正規SMILES |
CCOC=CC(=O)NC1=CC=C(C=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


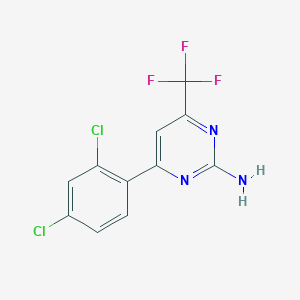
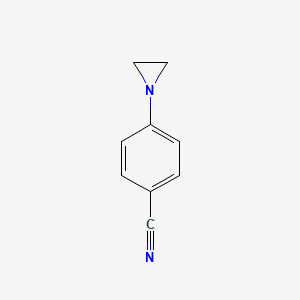
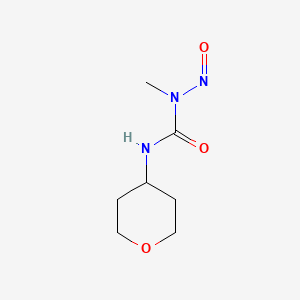
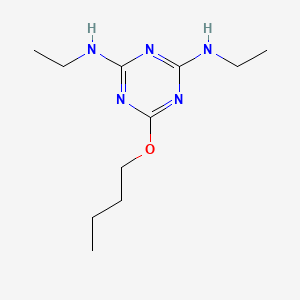
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
